5-(methoxymethyl)-2-(piperazin-1-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dihydrochloride
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Overview
Description
5-(methoxymethyl)-2-(piperazin-1-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one dihydrochloride is a synthetic compound with a complex molecular structure It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Biology: The compound is used in studies to understand its effects on cellular processes and pathways.
Pharmacology: Research focuses on its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it has been shown to inhibit the SARS-CoV-2 main protease, making it a potential candidate for COVID-19 treatment . The compound’s structure allows it to form stable complexes with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Known for its antiviral and antimalarial activities.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-one: Used as an intermediate in the synthesis of antiviral drugs.
Uniqueness
5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is unique due to its methoxymethyl and piperazinyl substituents, which enhance its biological activity and specificity. These structural features differentiate it from other triazolopyrimidines and contribute to its potential as a versatile compound in scientific research.
Properties
IUPAC Name |
5-(methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O2.2ClH/c1-19-7-8-6-9(18)17-10(13-8)14-11(15-17)16-4-2-12-3-5-16;;/h6,12H,2-5,7H2,1H3,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQACDLMUUYPFOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N2C(=N1)N=C(N2)N3CCNCC3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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